Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate
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Overview
Description
Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The triazine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener synthetic methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Ethyl 6-oxo-6-[2-oxo-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-2,3-dihydro-1H-imidazol-4-YL]hexanoate can be compared with other similar compounds, such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for multiple biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N6O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 6-oxo-6-[2-oxo-5-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1,3-dihydroimidazol-4-yl]hexanoate |
InChI |
InChI=1S/C21H22N6O4S/c1-2-31-16(29)10-6-5-9-15(28)18-14(23-20(30)24-18)11-32-21-25-19-17(26-27-21)12-7-3-4-8-13(12)22-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,22,25,27)(H2,23,24,30) |
InChI Key |
BZQIVURSQDEJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
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